molecular formula C13H12N4O2S B230406 2-(2-nitrophenyl)-N-phenylhydrazinecarbothioamide

2-(2-nitrophenyl)-N-phenylhydrazinecarbothioamide

Cat. No. B230406
M. Wt: 288.33 g/mol
InChI Key: QBZQLWJIQCNCQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-nitrophenyl)-N-phenylhydrazinecarbothioamide, also known as NPC, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 308.35 g/mol. NPC is a thiosemicarbazone derivative that contains a nitrophenyl group and a phenylhydrazine group. The compound has been synthesized using different methods, and its mechanism of action and physiological effects have been investigated in detail.

Mechanism of Action

The mechanism of action of 2-(2-nitrophenyl)-N-phenylhydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. 2-(2-nitrophenyl)-N-phenylhydrazinecarbothioamide has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activity of ribonucleotide reductase, which is involved in the synthesis of DNA. 2-(2-nitrophenyl)-N-phenylhydrazinecarbothioamide has been shown to induce apoptosis in cancer cells by activating various signaling pathways, including the p53 pathway and the caspase pathway.
Biochemical and Physiological Effects:
2-(2-nitrophenyl)-N-phenylhydrazinecarbothioamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of angiogenesis. It has also been shown to have anti-inflammatory and antioxidant properties. 2-(2-nitrophenyl)-N-phenylhydrazinecarbothioamide has been investigated for its potential use as a therapeutic agent for various diseases, including cancer, viral infections, and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

2-(2-nitrophenyl)-N-phenylhydrazinecarbothioamide has several advantages for lab experiments, including its easy synthesis and high stability. It is also relatively inexpensive compared to other compounds with similar properties. However, there are some limitations to its use, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 2-(2-nitrophenyl)-N-phenylhydrazinecarbothioamide. One potential direction is the investigation of its potential use as a therapeutic agent for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is the investigation of its potential use as an antiviral agent for emerging viral infections, such as COVID-19. Further research is also needed to fully understand the mechanism of action of 2-(2-nitrophenyl)-N-phenylhydrazinecarbothioamide and to identify potential targets for its use as a therapeutic agent.

Synthesis Methods

2-(2-nitrophenyl)-N-phenylhydrazinecarbothioamide can be synthesized using various methods, including the reaction of 2-nitrobenzaldehyde with phenylhydrazine in the presence of ammonium acetate and ethanol. The resulting product can be further treated with thiosemicarbazide in ethanol to obtain 2-(2-nitrophenyl)-N-phenylhydrazinecarbothioamide. Another method involves the reaction of 2-nitrobenzaldehyde with phenylhydrazine in the presence of sodium hydroxide and ethanol, followed by the addition of carbon disulfide and thiosemicarbazide to obtain 2-(2-nitrophenyl)-N-phenylhydrazinecarbothioamide.

Scientific Research Applications

2-(2-nitrophenyl)-N-phenylhydrazinecarbothioamide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been investigated for its anticancer, antiviral, and antibacterial properties. 2-(2-nitrophenyl)-N-phenylhydrazinecarbothioamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to inhibit the replication of viruses, including HIV and hepatitis B virus. 2-(2-nitrophenyl)-N-phenylhydrazinecarbothioamide has been investigated for its potential use as a therapeutic agent for various diseases, including cancer, viral infections, and neurodegenerative disorders.

properties

IUPAC Name

1-(2-nitroanilino)-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S/c18-17(19)12-9-5-4-8-11(12)15-16-13(20)14-10-6-2-1-3-7-10/h1-9,15H,(H2,14,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZQLWJIQCNCQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NNC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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